1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo-
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Overview
Description
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring system with additional functional groups that confer specific chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction temperature and time are carefully monitored to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A similar compound with a purine ring system, used as a bronchodilator.
Caffeine: Another purine derivative, known for its stimulant effects.
Theobromine: Found in cocoa, with mild stimulant properties.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-8-thioxo- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H6N4O2S |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
8-sulfanylidene-4,5,7,9-tetrahydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2S/c10-3-1-2(7-4(11)9-3)8-5(12)6-1/h1-2H,(H2,6,8,12)(H2,7,9,10,11) |
InChI Key |
QKPAXPMZIQSKPY-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC(=O)NC1=O)NC(=S)N2 |
Origin of Product |
United States |
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